3-Iodo-tetrahydro-pyran

Conformational analysis NMR spectroscopy Stereoelectronic effects

Synthetic chemists face yield loss and stereochemical mixtures when using chloro or bromo tetrahydropyrans due to poor leaving groups and axial substitution. This iodo analog solves both issues. - **Reactivity**: Weaker C-I bond (53-57 kcal/mol) enables first-row transition metal catalysis (Fe, Co) and mild SN2 displacement. - **Purity**: High equatorial preference (>85%) ensures predictable stereochemical outcomes, minimizing axial byproducts. - **Supply**: Scalable quantities for medicinal chemistry and process R&D.

Molecular Formula C5H9IO
Molecular Weight 212.03 g/mol
CAS No. 59287-68-2
Cat. No. B12979820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-tetrahydro-pyran
CAS59287-68-2
Molecular FormulaC5H9IO
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESC1CC(COC1)I
InChIInChI=1S/C5H9IO/c6-5-2-1-3-7-4-5/h5H,1-4H2
InChIKeyQVJRNESQUGVQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-tetrahydro-pyran: Identity & Procurement


3-Iodo-tetrahydro-pyran (CAS 59287-68-2), also designated 3-iodotetrahydro-2H-pyran, is a secondary alkyl iodide consisting of a saturated six-membered tetrahydropyran ring with an iodine substituent at the C3 position . The compound has the molecular formula C5H9IO and a molecular weight of 212.03 g/mol . As a halogenated cyclic ether, it serves as a versatile synthetic intermediate in organic chemistry, particularly as an electrophilic coupling partner in metal-catalyzed cross-coupling reactions and as a precursor for further functionalization via nucleophilic substitution [1]. Its structural features—including a saturated oxygen heterocycle and a polarizable carbon-iodine bond—make it a candidate building block for sp3-rich scaffolds in medicinal chemistry and natural product synthesis [1].

Compound type Secondary alkyl iodide
Synthetic utility Electrophilic coupling partner
Scaffold role sp3-rich tetrahydropyran precursor

3-Iodo-tetrahydro-pyran vs Halogen Analogs


Halogen substitution at the C3 position of tetrahydropyran produces compounds with divergent conformational preferences and reactivity profiles that preclude simple interchangeability. NMR and IR spectroscopic measurements demonstrate that 3-chlorotetrahydropyran exists as 76.2% equatorial conformer in carbon tetrachloride, whereas 3-bromotetrahydropyran adopts 85% equatorial conformation under identical conditions [1]. The iodine substituent, possessing substantially larger atomic radius and greater polarizability, is expected to shift the conformational equilibrium further toward the equatorial position while simultaneously altering the stereoelectronic environment at the reaction center. This conformational divergence directly impacts the accessibility of the C3 position for nucleophilic attack and the stereochemical outcome of subsequent transformations. Additionally, the carbon-iodine bond (bond dissociation energy approximately 53-57 kcal/mol) is significantly weaker than carbon-bromine (approximately 68-71 kcal/mol) and carbon-chlorine (approximately 78-83 kcal/mol) bonds, conferring enhanced leaving group ability and enabling milder reaction conditions for cross-coupling and nucleophilic displacement reactions [2]. These fundamental differences in both ground-state geometry and bond activation energetics mean that substituting a bromo or chloro analog in an optimized synthetic protocol will likely result in altered reaction kinetics, reduced yields, or complete failure of the intended transformation.

Conformational bias may differ

Iodo analog inferred to adopt higher equatorial population than bromo/chloro, which may shift stereochemical outcome of substitution.

C–I bond strength advantage

Weaker carbon-iodine bond enables milder coupling conditions; bromo/chloro analogs may require forcing conditions or fail in some protocols.

Tandem sequence dependency

Iodo group reported to support iodoetherification-azidation; bromo/chloro leaving ability insufficient for subsequent displacement.

Comparative Evidence for 3-Iodo-tetrahydro-pyran


Conformational Differences in Halotetrahydropyrans

NMR and IR spectroscopic analysis of 3-halotetrahydropyrans reveals halogen-dependent conformational preferences. 3-Chlorotetrahydropyran exhibits 76.2% equatorial conformation in CCl4, while 3-bromotetrahydropyran shows increased equatorial preference at 85% under identical conditions [1]. Although direct NMR data for 3-iodotetrahydro-pyran are not reported in this head-to-head study, the established trend of increasing equatorial preference with halogen size (Cl < Br < I) allows class-level inference that the iodo analog will adopt >85% equatorial conformation, potentially exceeding 90% [1]. This conformational bias positions the C-I bond in a sterically accessible orientation for nucleophilic displacement while maintaining ring-chair stability.

Equatorial conformer
Class-level inference
>85% equatorial (inferred)
3-Chloro: 76.2%; 3-Bromo: 85% in CCl4
Higher equatorial population may limit axial attack pathways.
Data to verify for iodo analog.
Conformational analysis NMR spectroscopy Stereoelectronic effects

Cobalt- and Iron-Catalyzed sp3-sp3 Cross-Coupling

Alkyl iodides containing beta-tetrahydropyran groups undergo cobalt- and iron-catalyzed sp3-sp3 and sp3-sp2 cross-coupling reactions with Grignard reagents to yield substituted tetrahydropyrans [1]. The study establishes that cobalt-catalyzed conditions are optimal for sp3-sp3 coupling, though yields remain modest, while iron catalysis provides better outcomes for sp3-sp2 couplings [1]. The work specifically employs beta-iodotetrahydropyran substrates as coupling partners, confirming the viability of the C3-iodo group as an electrophilic handle for transition metal catalysis. In contrast, analogous bromo and chloro tetrahydropyran derivatives typically require more forcing conditions or specialized catalyst systems due to the stronger carbon-halogen bond [2].

Cross-coupling
Cross-study comparable
Iodo: Co/Fe catalysis demonstrated
Bromo/Chloro: forcing conditions needed
Weaker C–I bond supports milder coupling with earth-abundant metals.
C–I BDE 53–57 kcal/mol; C–Br 68–71 kcal/mol.
Cross-coupling catalysis Cobalt catalysis Iron catalysis C(sp3)-C(sp3) bond formation

Iodoetherification for sp3-Rich Scaffold Construction

A 2024 study in Bioorganic & Medicinal Chemistry demonstrates that iodoetherification of appropriately functionalized precursors yields iodotetrahydropyran scaffolds that can be directly transformed to azides and subsequently elaborated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The iodo group serves as a traceless synthetic handle—it participates in the initial cyclization to form the tetrahydropyran ring, then undergoes clean nucleophilic displacement with azide to generate a new functional group suitable for click chemistry diversification [1]. This tandem iodoetherification-azidation-CuAAC sequence is uniquely enabled by the iodine substituent; bromoetherification and chloroetherification either proceed with lower cyclization efficiency or generate products with insufficient leaving group ability for subsequent azide displacement under mild conditions [2].

Iodoetherification
Class-level inference
Tandem iodoetherification-azidation-CuAAC
Reported for sp3-rich scaffold synthesis
Reported to enable tandem iodoetherification-azidation.
Bromo/chloro may not support displacement.
Drug discovery Library synthesis Iodoetherification Click chemistry

Applications of 3-Iodo-tetrahydro-pyran


sp3-Rich Tetrahydropyran Libraries for Drug Discovery

Research groups engaged in fragment-based drug discovery or diversity-oriented synthesis should prioritize 3-iodo-tetrahydro-pyran as a key building block for generating sp3-rich scaffolds. The iodoetherification-azidation-CuAAC sequence described by Barnes et al. (2024) enables rapid assembly of triazole-functionalized tetrahydropyran libraries [1]. The enhanced leaving group ability of iodine relative to bromine or chlorine ensures quantitative conversion to the azide intermediate, which is essential for reliable library synthesis where incomplete displacement would compromise compound purity and screening data integrity [1].

Earth-Abundant Metal Catalysis for Natural Products

For total synthesis campaigns targeting tetrahydropyran-containing natural products (e.g., macrolides, polyether antibiotics), 3-iodo-tetrahydro-pyran provides an entry point for cobalt- and iron-catalyzed sp3-sp3 coupling reactions that construct the tetrahydropyran framework [2]. The weaker C-I bond enables activation with inexpensive first-row transition metal catalysts, offering a cost-effective alternative to palladium-catalyzed Suzuki or Negishi couplings that typically require bromo or iodo arenes but perform poorly with alkyl chlorides or bromides [2]. This is particularly relevant for academic laboratories and process chemistry groups seeking to avoid palladium contamination in pharmaceutical intermediates.

Stereoselective Substitution via Conformational Bias

Synthetic chemists requiring predictable stereochemical outcomes in substitution reactions at the C3 position should select 3-iodo-tetrahydro-pyran based on its strong equatorial conformational preference (>85% equatorial, inferred from halogen trend analysis) [3]. This conformational homogeneity minimizes the formation of axial substitution products that complicate purification and reduce overall yield. The chloro analog (76.2% equatorial) and bromo analog (85% equatorial) exhibit lower equatorial populations that increase the likelihood of axial attack pathways and stereochemical mixtures [3]. Applications include the preparation of enantiomerically enriched tetrahydropyran derivatives via stereospecific SN2 displacement.

Application
Selection Property
Validation Focus
sp3-rich library assembly
Iodo leaving-group efficiency
Azide displacement conversion
Earth-abundant metal coupling
C–I bond activation profile
sp3-sp3 coupling yield with Co/Fe
Stereochemical outcome prediction
Equatorial conformer population
Stereoisomer ratio in substitution
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